Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are characterized by a benzene ring fused to a furan ring, which contributes to their unique chemical properties and biological activities. Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through several methods, often starting from naturally occurring benzofuran derivatives or through complex synthetic routes involving multiple steps. Research indicates that benzofuran derivatives can be derived from various natural sources and have been extensively studied for their bioactivity, particularly in antimicrobial and anti-inflammatory contexts .
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is classified under:
The synthesis of methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. The general synthetic route includes:
The synthesis yields can vary based on reaction conditions such as temperature, solvent choice, and time. For example, yields of around 70% have been reported under optimized conditions .
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate features a fused benzene and furan ring system with a carboxylate ester group and a bromine atom at the 7-position.
Key structural data includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide further confirmation of its structure:
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions to avoid side reactions typical of halogenated compounds .
The mechanism of action for methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate primarily relates to its interactions with biological targets:
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural variations influence biological activity.
The compound is sensitive to light and moisture, which may affect its stability during storage and handling.
Relevant data includes:
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has potential applications in:
Research continues into the bioactivity of this compound and its derivatives, exploring their potential therapeutic uses in treating various diseases .
Traditional multi-step synthesis begins with 2,3-dihydrobenzofuran-5-carboxylic acid or its ester derivatives. Bromination typically constitutes the pivotal step, where regioselectivity is achieved through electrophilic aromatic substitution (EAS). In one documented approach, esterification of dihydrobenzofuran-5-carboxylic acid using dimethyl sulfate yields the methyl ester precursor, followed by bromination with molecular bromine (Br₂) in chloroform. This route affords moderate yields (65–75%) but faces challenges in controlling dibromination byproducts [4].
Alternative pathways reverse the sequence: bromination precedes esterification. When applied to carboxylic acid precursors, electrophilic bromination requires carefully optimized conditions. Polar protic solvents (acetic acid or ethanol) with N-bromosuccinimide (NBS) facilitate C7 bromination, albeit with reduced regioselectivity due to competing decarboxylation or side-chain bromination. For example, bromination in acetic acid yields only 58% of the desired 7-bromo acid intermediate due to hydrolysis byproducts [4]. Critical parameters influencing yield include:
Table 1: Multi-Step Synthesis Performance
Sequence | Key Reagents | Yield | Regioselectivity Issue |
---|---|---|---|
Esterification → Bromination | Dimethyl sulfate, Br₂/CHCl₃ | 68% | C4/C7 competition (10:90) |
Bromination → Esterification | NBS/AcOH, DCC/MeOH | 52% | Decarboxylation (∼30% yield loss) |
Modern approaches leverage palladium-catalyzed annulations to construct the dihydrobenzofuran core simultaneously with bromo and ester functionalities. The Heck/Tsuji-Trost reaction of o-bromophenols with electron-deficient dienes generates 2,3-dihydrobenzofurans with high enantiocontrol (up to 98% ee). A breakthrough method employs Pd/TY-Phos catalyst with o-bromophenol and 1,3-dienes, enabling direct access to chiral intermediates that can be derivatized to the target compound [6].
A redox-neutral [3+2] annulation using Rh(III) catalysis activates N-phenoxyacetamide C–H bonds, coupling them with dienes to form dihydrobenzofuran scaffolds. This method achieves 85% yield with excellent functional group tolerance, accommodating ester and bromo groups pre-installed on the substrate. Key advantages include:
Byproduct mitigation remains critical; residual palladium can catalyze debromination. Recent protocols address this via microwave-assisted coupling with reduced catalyst loading (0.5 mol% Pd), achieving 89% yield without halogen loss [6].
Regioselective Bromination
C7 bromination efficiency hinges on directing group effects and reagent choice. The ester group at C5 exhibits meta-directing properties, steering electrophiles to C7. Iodine(III)-based reagents like (diacetoxyiodo)benzene (PIDA) combined with AlBr₃ generate "PhIOAcBr" in situ, enabling electrophilic substitution at 23°C with 93% yield . Solvent selection profoundly impacts outcomes:
Table 2: Bromination Optimization with PIDA/AlBr₃
Parameter | Optimal Value | Deviation Impact |
---|---|---|
Solvent | Acetonitrile | <80% yield in DCM/THF |
Temperature | 23°C | <5°C: slow kinetics; >40°C: decomposition |
AlBr₃ Equivalents | 2.4 | Lower: incomplete bromination |
Esterification Techniques
Carboxylic acid intermediates are esterified via:
Synthetic routes are evaluated by step efficiency, overall yield, and regiocontrol:
Multi-step sequences afford moderate cumulative yields (45–55%) after 3–4 steps. Bromination regioselectivity reaches 90% but requires cryogenic conditions (−40°C) to suppress C4 byproducts [4].
Pd-catalyzed cyclizations deliver superior atom economy and enantiopurity (94–98% ee), though substrate pre-functionalization adds steps. Yields average 80–89% [6].
Halogenation with hypervalent iodine achieves the highest bromination yield (93%) under mild conditions. Coupled with DCC esterification, overall yields reach 76% in two steps [4].
Table 3: Methodology Comparison
Method | Steps | Overall Yield | Key Advantage |
---|---|---|---|
Sequential EAS + esterification | 3–4 | 45–55% | Low-cost reagents |
Pd-catalyzed annulation | 2 | 78% | Enantioselectivity (>95% ee) |
PIDA bromination + DCC coupling | 2 | 76% | Regiocontrol (C7:C4 >98:2) |
Bromine position significantly alters electronic properties: C7-brominated analogues exhibit higher lipophilicity (clogP 2.47) than unsubstituted esters (clogP 1.73), influencing downstream reactivity [4].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: